An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(4-(trifluoromethyl)phenyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of bioactive molecules. The incorporation of a trifluoromethylphenyl group further enhances the pharmacological potential of the pyrazine core. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making 2-(4-(trifluoromethyl)phenyl)pyrazine a compound with considerable therapeutic promise.
Molecular Structure and Core Properties
The foundational attributes of 2-(4-(trifluoromethyl)phenyl)pyrazine are summarized below, providing a snapshot of its key molecular and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃N₂ | |
| Molecular Weight | 224.19 g/mol | |
| CAS Number | 380626-88-0 | |
| Appearance | White to off-white solid (predicted) | - |
| Purity | 95% (as commercially available) |
Synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine: A Methodological Approach
The synthesis of 2-(4-(trifluoromethyl)phenyl)pyrazine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.
Underlying Principle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-(trifluoromethyl)phenylboronic acid) with a halide or triflate (here, 2-chloropyrazine) in the presence of a palladium catalyst and a base. The catalytic cycle, as depicted below, involves oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
2-Chloropyrazine
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-(trifluoromethyl)phenyl)pyrazine as a solid.
Physicochemical Properties: A Detailed Analysis
Understanding the physicochemical properties of a compound is paramount in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility Profile
Predicted Solubility:
-
Water: Sparingly soluble
-
Methanol, Ethanol: Soluble
-
Dichloromethane, Chloroform: Freely soluble
-
Hexane: Slightly soluble
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity. A computed XLogP3-AA value for the structurally similar 2-[2-methyl-4-(trifluoromethoxy)phenyl]pyrazine is 3.0.[2] This suggests that 2-(4-(trifluoromethyl)phenyl)pyrazine is a moderately lipophilic compound, a characteristic often associated with good cell membrane permeability.
Acidity/Basicity (pKa)
The pyrazine ring is weakly basic due to the presence of the two nitrogen atoms. The pKa of pyrazine is approximately 0.6.[3] The electron-withdrawing nature of the trifluoromethylphenyl substituent is expected to further decrease the basicity of the pyrazine nitrogens in the target molecule.
Melting and Boiling Points
Experimental data for the melting and boiling points of 2-(4-(trifluoromethyl)phenyl)pyrazine are not available. However, based on related compounds, a melting point above 100 °C and a boiling point significantly higher than that of 2-(trifluoromethyl)pyrazine (118 °C) can be anticipated due to the increased molecular weight and intermolecular forces.[4] For instance, the related compound 2-(trifluoromethyl)pyrido[2,3-b]pyrazine has a melting point of 104.5-105.5 °C.[5]
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for 2-(4-(trifluoromethyl)phenyl)pyrazine are not publicly available, a detailed prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine and phenyl rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6-8.8 | m | 3H | Pyrazine protons |
| ~8.2 | d | 2H | Phenyl protons (ortho to pyrazine) |
| ~7.7 | d | 2H | Phenyl protons (ortho to -CF₃) |
The pyrazine protons are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the nitrogen atoms. The phenyl protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Pyrazine C (attached to phenyl) |
| ~142-145 | Pyrazine CH |
| ~135-140 | Phenyl C (attached to pyrazine) |
| ~130-133 | Phenyl C (ipso to -CF₃) |
| ~128-130 | Phenyl CH (ortho to pyrazine) |
| ~125-127 (q) | Phenyl CH (ortho to -CF₃) |
| ~124 (q) | -CF₃ |
The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-(4-(trifluoromethyl)phenyl)pyrazine, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be around -62 to -64 ppm, relative to CFCl₃.[6]
Predicted Mass Spectrum (EI)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 224
-
Key Fragments: Loss of HCN (m/z = 197), loss of CF₃ (m/z = 155), and fragments corresponding to the pyrazine (m/z = 80) and trifluoromethylphenyl (m/z = 145) moieties.
Applications in Drug Discovery and Materials Science
The unique structural features of 2-(4-(trifluoromethyl)phenyl)pyrazine make it a promising candidate for various applications, particularly in the realm of drug discovery.
Potential as a Kinase Inhibitor
The pyrazine scaffold is a common feature in many kinase inhibitors.[7] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The trifluoromethylphenyl group can engage in hydrophobic and electrostatic interactions within the ATP-binding pocket, potentially leading to potent and selective inhibition.[3] This compound could be a valuable starting point for the development of novel inhibitors for various kinases implicated in cancer and other diseases.
Caption: Proposed binding mode of 2-(4-(trifluoromethyl)phenyl)pyrazine in a kinase active site.
Other Therapeutic Potential
Beyond kinase inhibition, pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, some pyrazine-containing compounds have been investigated for the treatment of parasitic protozoal infections.[8] The specific biological profile of 2-(4-(trifluoromethyl)phenyl)pyrazine warrants further investigation to uncover its full therapeutic potential.
Applications in Materials Science
The electron-withdrawing nature of the pyrazine and trifluoromethylphenyl moieties suggests that this compound could have interesting electronic properties. It could be explored as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Conclusion and Future Directions
2-(4-(trifluoromethyl)phenyl)pyrazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. While experimental data on its physicochemical properties are limited, predictions based on its structure and related compounds provide a solid foundation for its further exploration. Future research should focus on obtaining experimental data for its melting point, boiling point, solubility, and pKa. Furthermore, a thorough investigation of its biological activity, particularly its kinase inhibitory potential, is warranted. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents and advanced materials.
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